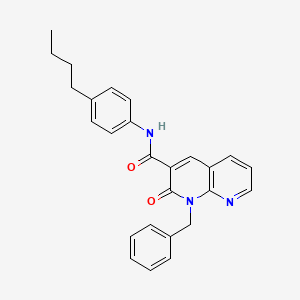
1-benzyl-N-(4-butylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-N-(4-butylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (hereafter referred to as BNBOC) is a heterocyclic compound, which is part of the family of naphthyridine carboxamides. BNBOC has been studied extensively over the past few decades due to its potential applications in medicine and science.
科学的研究の応用
BNBOC has been studied for its potential applications in medicine and science. It has been used in the synthesis of various compounds, such as anti-inflammatory drugs, antibiotics, and antifungals. Additionally, BNBOC has been used in the synthesis of various peptides, which have potential applications in drug delivery and cancer therapy. BNBOC has also been studied for its potential applications in the synthesis of various drugs, such as anticonvulsants and antipsychotics.
作用機序
The mechanism of action of BNBOC is not completely understood. However, it is believed that BNBOC acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory molecules, such as prostaglandins. By inhibiting the production of these molecules, BNBOC has the potential to reduce inflammation in the body.
Biochemical and Physiological Effects
BNBOC has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BNBOC has the potential to reduce inflammation and reduce the production of pro-inflammatory molecules. Additionally, BNBOC has been shown to have anti-cancer effects in animal models, as well as the potential to reduce the risk of heart disease.
実験室実験の利点と制限
BNBOC has a number of advantages and limitations for lab experiments. One of the main advantages of BNBOC is its low toxicity, which makes it safe to use in lab experiments. Additionally, BNBOC is relatively stable and can be stored for long periods of time without degrading. However, BNBOC is not soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for BNBOC research. One potential direction is the development of new drug delivery systems using BNBOC. Additionally, further research could be done on the potential anti-cancer effects of BNBOC. Additionally, further research could be done on the potential of BNBOC to reduce the risk of heart disease. Finally, research could be done on the potential of BNBOC to be used in the synthesis of new drugs.
合成法
BNBOC can be synthesized through a variety of methods, including Wittig reaction, reductive amination, and condensation. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, which is then treated with a base to form the desired product. The reductive amination method involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent such as sodium borohydride. The condensation method involves the reaction of an amine with an aldehyde or ketone, and is often used when other methods are not successful.
特性
IUPAC Name |
1-benzyl-N-(4-butylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-2-3-8-19-12-14-22(15-13-19)28-25(30)23-17-21-11-7-16-27-24(21)29(26(23)31)18-20-9-5-4-6-10-20/h4-7,9-17H,2-3,8,18H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMWOYZVWJXSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547690.png)
![1-[(3-chlorophenyl)methyl]-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547698.png)
![1-[(3-chlorophenyl)methyl]-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B6547711.png)
![N-(4-ethylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547718.png)
![6-oxo-N-[4-(propan-2-yl)phenyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547726.png)
![N-(3-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547731.png)
![N-(3-chloro-2-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547743.png)
![N-(2,5-dimethylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547746.png)
![N-(2,5-difluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547750.png)
![N-(2-methoxy-5-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547754.png)

![1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547770.png)
![1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547775.png)
![1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547779.png)